molecular formula C5H10N2O4 B6252058 N-(carbamoylmethoxy)-2-methoxyacetamide CAS No. 1566223-60-6

N-(carbamoylmethoxy)-2-methoxyacetamide

Cat. No.: B6252058
CAS No.: 1566223-60-6
M. Wt: 162.1
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Description

N-(carbamoylmethoxy)-2-methoxyacetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoyl group, a methoxy group, and an acetamide group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamoylmethoxy)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the carbamoyl chloride on the carboxyl group of 2-methoxyacetic acid, followed by the elimination of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(carbamoylmethoxy)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting the methoxy group to a halide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

N-(carbamoylmethoxy)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(carbamoylmethoxy)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The methoxy and acetamide groups contribute to the compound’s solubility and reactivity, allowing it to interact with various biological molecules.

Comparison with Similar Compounds

N-(carbamoylmethoxy)-2-methoxyacetamide can be compared with other similar compounds such as:

    N-(carbamoylmethoxy)-2-ethoxyacetamide: This compound has an ethoxy group instead of a methoxy group, which affects its reactivity and solubility.

    N-(carbamoylmethoxy)-2-methoxypropionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

1566223-60-6

Molecular Formula

C5H10N2O4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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